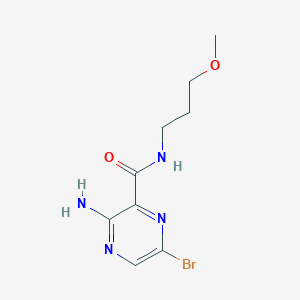![molecular formula C19H22N4O6S B13938510 Ethanol, 2-[ethyl[4-[[2-(methylsulfonyl)-4-nitrophenyl]azo]phenyl]amino]-, acetate (ester) CAS No. 62554-89-6](/img/structure/B13938510.png)
Ethanol, 2-[ethyl[4-[[2-(methylsulfonyl)-4-nitrophenyl]azo]phenyl]amino]-, acetate (ester)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanol, 2-[ethyl[4-[[2-(methylsulfonyl)-4-nitrophenyl]azo]phenyl]amino]-, acetate (ester) is a complex organic compound with the molecular formula C18H22N4O5S. This compound is known for its vibrant color and is often used in various industrial applications, particularly in the dye and pigment industry. Its unique structure, which includes an azo group and a nitrophenyl group, contributes to its distinctive properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethanol, 2-[ethyl[4-[[2-(methylsulfonyl)-4-nitrophenyl]azo]phenyl]amino]-, acetate (ester) typically involves a multi-step process. The initial step often includes the diazotization of 2-(methylsulfonyl)-4-nitroaniline, followed by coupling with N-ethyl-4-aminophenol. The resulting azo compound is then esterified with acetic anhydride to form the final product. The reaction conditions usually require controlled temperatures and the presence of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and automated systems to maintain consistent quality. The process involves the same basic steps as the laboratory synthesis but is optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques ensures that the final product meets industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
Ethanol, 2-[ethyl[4-[[2-(methylsulfonyl)-4-nitrophenyl]azo]phenyl]amino]-, acetate (ester) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The azo group can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are often used.
Substitution: Conditions for substitution reactions typically involve acidic or basic catalysts, depending on the nature of the substituent.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as amino derivatives, sulfoxides, and sulfones, which can have different applications in the chemical industry.
Applications De Recherche Scientifique
Ethanol, 2-[ethyl[4-[[2-(methylsulfonyl)-4-nitrophenyl]azo]phenyl]amino]-, acetate (ester) has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in staining techniques for microscopy due to its vibrant color.
Medicine: Investigated for potential use in drug delivery systems and as a diagnostic tool.
Industry: Widely used in the production of dyes and pigments for textiles, plastics, and inks.
Mécanisme D'action
The mechanism of action of Ethanol, 2-[ethyl[4-[[2-(methylsulfonyl)-4-nitrophenyl]azo]phenyl]amino]-, acetate (ester) involves its interaction with molecular targets through its azo and nitrophenyl groups. These groups can form stable complexes with metal ions and other substrates, leading to various chemical transformations. The pathways involved often include electron transfer and radical formation, which are crucial for its reactivity and applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethanol, 2-[ethyl[4-[(4-nitrophenyl)azo]phenyl]amino]: Similar structure but lacks the methylsulfonyl group.
Ethanol, 2-[ethyl[4-[(2-chlorophenyl)azo]phenyl]amino]: Contains a chlorophenyl group instead of a nitrophenyl group.
Uniqueness
The presence of the methylsulfonyl and nitrophenyl groups in Ethanol, 2-[ethyl[4-[[2-(methylsulfonyl)-4-nitrophenyl]azo]phenyl]amino]-, acetate (ester) makes it unique. These groups enhance its reactivity and stability, making it suitable for specific industrial and research applications that similar compounds may not be able to perform as effectively.
This detailed article provides a comprehensive overview of Ethanol, 2-[ethyl[4-[[2-(methylsulfonyl)-4-nitrophenyl]azo]phenyl]amino]-, acetate (ester), covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
62554-89-6 |
|---|---|
Formule moléculaire |
C19H22N4O6S |
Poids moléculaire |
434.5 g/mol |
Nom IUPAC |
2-[N-ethyl-4-[(2-methylsulfonyl-4-nitrophenyl)diazenyl]anilino]ethyl acetate |
InChI |
InChI=1S/C19H22N4O6S/c1-4-22(11-12-29-14(2)24)16-7-5-15(6-8-16)20-21-18-10-9-17(23(25)26)13-19(18)30(3,27)28/h5-10,13H,4,11-12H2,1-3H3 |
Clé InChI |
NUZMFISVXZGAJG-UHFFFAOYSA-N |
SMILES canonique |
CCN(CCOC(=O)C)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S)-2-[amino(naphthalen-1-yl)methyl]-3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoic acid](/img/structure/B13938448.png)

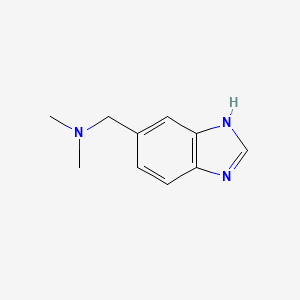


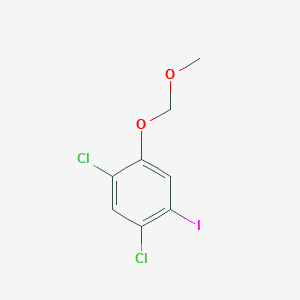

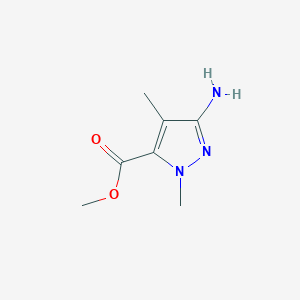
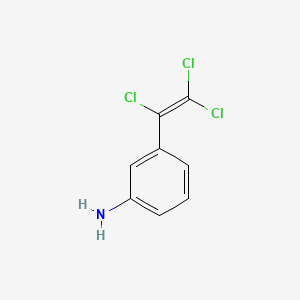
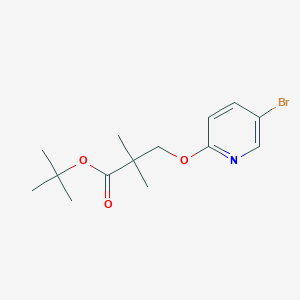
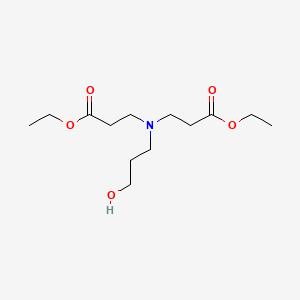
![6-[(propan-2-ylsulfanyl)methyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B13938517.png)
